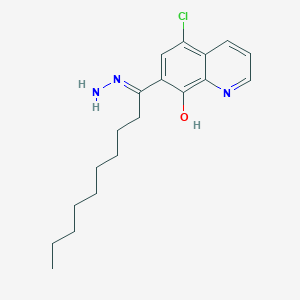
5-Chloro-7-decanehydrazonoylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-decanehydrazonoylquinolin-8-ol is a synthetic compound belonging to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 5th position, a decanehydrazonoyl group at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-decanehydrazonoylquinolin-8-ol typically involves multiple steps, starting from commercially available quinoline derivatives. The general synthetic route includes:
Chlorination: Introduction of a chlorine atom at the 5th position of the quinoline ring using reagents such as thionyl chloride or phosphorus pentachloride.
Hydrazonation: Attachment of the decanehydrazonoyl group at the 7th position through a hydrazonation reaction, often involving hydrazine derivatives and appropriate catalysts.
Hydroxylation: Introduction of a hydroxyl group at the 8th position using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-decanehydrazonoylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The hydrazonoyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-decanehydrazonoylquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and cancer due to its ability to chelate metal ions and inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-decanehydrazonoylquinolin-8-ol involves its ability to interact with various molecular targets and pathways:
Chelation: The compound can chelate metal ions such as copper and zinc, disrupting metal homeostasis in cells.
Enzyme Inhibition: It inhibits enzymes related to DNA replication and oxidative stress, thereby exerting antimicrobial and anticancer effects.
Pathway Modulation: The compound modulates pathways involved in amyloid plaque formation, making it a potential candidate for Alzheimer’s disease treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Dichloro-8-quinolinol: Used in pharmaceuticals and bulk drugs.
Clioquinol: An antifungal and antiprotozoal drug with neurotoxic properties at high doses.
Uniqueness
5-Chloro-7-decanehydrazonoylquinolin-8-ol is unique due to its specific hydrazonoyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H26ClN3O |
|---|---|
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
5-chloro-7-decanehydrazonoylquinolin-8-ol |
InChI |
InChI=1S/C19H26ClN3O/c1-2-3-4-5-6-7-8-11-17(23-21)15-13-16(20)14-10-9-12-22-18(14)19(15)24/h9-10,12-13,24H,2-8,11,21H2,1H3/b23-17+ |
InChI-Schlüssel |
ODHNWLGDNXHWHS-HAVVHWLPSA-N |
Isomerische SMILES |
CCCCCCCCC/C(=N\N)/C1=CC(=C2C=CC=NC2=C1O)Cl |
Kanonische SMILES |
CCCCCCCCCC(=NN)C1=CC(=C2C=CC=NC2=C1O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


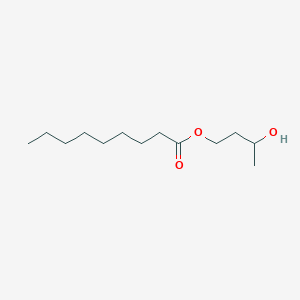
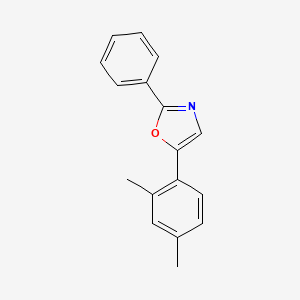
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
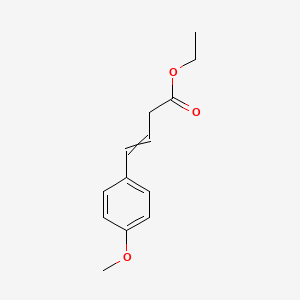
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
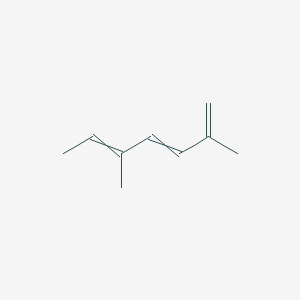
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
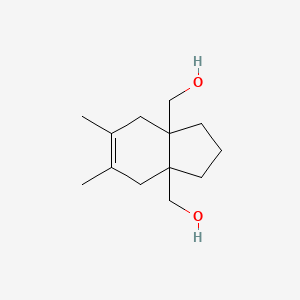

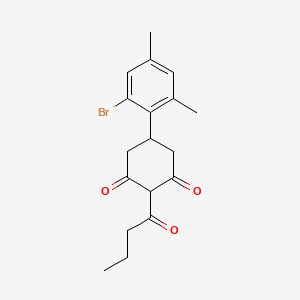

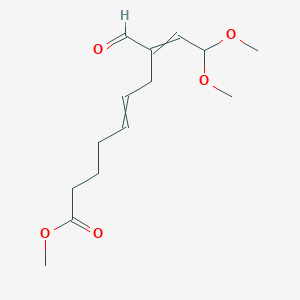
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
